Macbecin

Hsp90 Inhibition Ansamycin Antibiotics Cancer Research

Macbecin I is a superior Hsp90 inhibitor for reproducible research. With a defined Kd (0.24μM) and IC50 (2μM), its enhanced solubility and stability over geldanamycin ensure reliable in vitro binding and ATPase assays. Its unique scaffold enables the study of resistance mechanisms and offers an improved starting point for medicinal chemistry optimization. Choose Macbecin I for high-quality, consistent data.

Molecular Formula C30H42N2O8
Molecular Weight 558.7 g/mol
Cat. No. B1253493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacbecin
Synonymsgeldanamycin, 6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (6S,15R)-
macbecin I
Molecular FormulaC30H42N2O8
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC
InChIInChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9+,17-11+,18-12+/t16-,19-,20-,24-,26+,27+,28+/m0/s1
InChIKeyPLTGBUPHJAKFMA-IFKXFWSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macbecin Procurement Guide: Sourcing the Differentiated Ansamycin Hsp90 Inhibitor for Oncology Research


Macbecin (I and II) is an ansamycin antibiotic-class natural product that functions as an Hsp90 inhibitor [1]. Macbecin I directly inhibits Hsp90 ATPase activity (IC₅₀ = 2 μM) and binds with high affinity (Kd = 0.24 μM) . It was initially isolated for its potent antitumor and cytocidal activities, demonstrating significant in vivo efficacy in murine models of leukemia, melanoma, and carcinoma [2]. Macbecin represents an attractive lead for further therapeutic optimization and serves as a critical research tool for investigating Hsp90-dependent oncogenic pathways [3].

Why Generic Hsp90 Inhibitor Substitution Fails: Macbecin's Critical Differentiators for Scientific Selection


Generic substitution with other ansamycin-class Hsp90 inhibitors, such as geldanamycin, is not scientifically justified due to critical differences in drug-like properties and target engagement. Macbecin demonstrates superior solubility and stability compared to geldanamycin [1]. Furthermore, its binding mode and downstream effects on client protein degradation differ structurally from geldanamycin derivatives [2]. For research requiring a stable Hsp90 inhibitor with a well-defined, yet distinct, pharmacologic profile to study resistance mechanisms or as a unique scaffold for medicinal chemistry, Macbecin's specific properties are non-interchangeable with broader class members [3].

Macbecin Evidence Guide: Direct Comparator Data for Differentiated Procurement


Macbecin I vs. Geldanamycin: Quantified Superiority in Potency, Affinity, Solubility, and Stability

Macbecin I demonstrates clear quantitative superiority over the closely related comparator geldanamycin across multiple key parameters. In direct biochemical assays, Macbecin I inhibits Hsp90 ATPase activity more potently (IC₅₀ = 2 μM) and binds with approximately 5.8-fold higher affinity (Kd = 0.24 μM vs. 1.4 μM for geldanamycin). Furthermore, it exhibits significantly enhanced aqueous solubility and stability, critical advantages for in vitro and in vivo experimental workflows [1].

Hsp90 Inhibition Ansamycin Antibiotics Cancer Research

Macbecin I Cellular Antiproliferative Activity: Potency Across Prostate Cancer Cell Lines

Macbecin I exhibits potent, sub-micromolar antiproliferative activity in human prostate cancer cell lines. In cell viability assays, it demonstrates nanomolar IC₅₀ values: LXF 629L cells (IC₅₀ = 8.95 nM), PRXF LNCAP cells (IC₅₀ = 14.32 nM), and PRXF PC3M cells (IC₅₀ = 16.11 nM) . This high potency is mechanistically linked to its Hsp90 inhibition and subsequent degradation of key oncogenic client proteins like ErbB2 and cRaf1 [1].

Antiproliferative Activity Prostate Cancer Cell Viability

In Vivo Antitumor Efficacy: Macbecin I Demonstrates Significant Tumor Growth Inhibition in DU145 Xenograft Model

Macbecin I's in vivo efficacy was demonstrated in a DU145 murine xenograft model of human prostate cancer. Treatment with Macbecin I resulted in a significant reduction in tumor growth rates, achieving a minimum treated/control (T/C) ratio of 32%. This level of tumor growth inhibition was observed at a well-tolerated dose [1]. The activity in vivo was accompanied by the characteristic degradation of Hsp90 client proteins, confirming the mechanism of action [2].

In Vivo Efficacy Xenograft Model Antitumor Activity

Enhanced Immunotherapy Response: Macbecin II Synergizes with Anti-PD-1 Therapy via MHC-I Upregulation

Macbecin II, a close structural analog, exhibits a unique and therapeutically relevant mechanism of action distinct from simple Hsp90 inhibition. It upregulates Major Histocompatibility Complex class I (MHC-I) expression on the surface of solid tumor cells (e.g., breast cancer, melanoma) by rescuing it from lysosomal degradation [1]. This post-translational upregulation of MHC-I potentiates the effect of active immunotherapies; in vivo studies demonstrate that Macbecin II synergizes with anti-PD-1 immunotherapy to suppress tumor growth and metastasis, while also enhancing antigen-dependent cell death [2].

Immuno-Oncology MHC-I Regulation Combination Therapy

Engineered Macbecin Analogs: Biosynthetic Optimization Achieves 80-Fold Improvement in Binding Affinity and Reduced Toxicity

A biosynthetic medicinal chemistry approach, employing genetic engineering of the macbecin-producing organism, yielded a novel nonquinone analog (compound 5). This engineered analog demonstrates an approximately 80-fold improvement in binding affinity to Hsp90 compared to the parent compound Macbecin (Kd = 3 nM vs. 240 nM). Crucially, this increase in potency was accompanied by a significant reduction in toxicity, with a maximum tolerated dose (MTD) of ≥ 250 mg/kg [1]. This validates Macbecin as a highly amenable scaffold for biosynthetic optimization to overcome the inherent toxicity of classical ansamycins [2].

Biosynthetic Engineering Drug Discovery Lead Optimization

Macbecin Application Scenarios: Where Differentiated Properties Drive Scientific Selection


Biochemical Target Engagement Studies Requiring a Stable, High-Affinity Hsp90 Inhibitor

For researchers conducting in vitro binding assays (e.g., ITC, SPR) or enzymatic activity screens (ATPase assays) with Hsp90, Macbecin I is the optimal choice due to its quantified high binding affinity (Kd = 0.24 μM), potent inhibition (IC₅₀ = 2 μM), and superior solubility/stability compared to geldanamycin [1]. Its well-characterized profile ensures reproducible, high-quality data in biochemical and biophysical experiments.

Medicinal Chemistry and Biosynthetic Engineering for Next-Gen Hsp90 Inhibitors

Procurement of Macbecin is essential for drug discovery programs focused on developing Hsp90 inhibitors with an improved therapeutic index. The scaffold has been successfully engineered via biosynthetic methods to yield analogs with an 80-fold increase in binding affinity (Kd = 3 nM) and significantly reduced toxicity (MTD ≥ 250 mg/kg) [2]. This positions Macbecin as a superior starting point for lead optimization compared to more toxic ansamycins.

Investigating Mechanisms of Resistance to Hsp90-Targeted Therapy

Macbecin's distinct structural binding mode within the Hsp90 ATP-binding pocket [3] makes it a critical tool for studying resistance mechanisms. Comparing the cellular and in vivo effects of Macbecin with those of geldanamycin or its clinical derivatives (e.g., 17-AAG) allows researchers to differentiate between compound-specific effects and class-wide Hsp90 inhibition, as evidenced by its unique impact on client protein degradation pathways [4].

Immuno-Oncology Research: Enhancing Checkpoint Inhibitor Efficacy

Macbecin II is uniquely suited for research at the interface of targeted therapy and immuno-oncology. Its ability to post-translationally upregulate MHC-I on tumor cells, thereby enhancing antigen presentation and sensitizing tumors to anti-PD-1 therapy [5], provides a novel experimental approach to overcome immunotherapy resistance in solid tumors like breast cancer and melanoma . This application is distinct from its role as a simple Hsp90 inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Macbecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.